

Aminoacetonitrile bisulfate literature review and historical context

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Compound of Interest

Compound Name: Aminoacetonitrile bisulfate

Cat. No.: B086804

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An In-depth Technical Guide to **Aminoacetonitrile Bisulfate**

Introduction and Historical Context

Aminoacetonitrile ($\text{H}_2\text{NCH}_2\text{CN}$), the simplest aminonitrile, is a highly reactive and unstable colorless liquid at room temperature.[1] Its instability arises from the inherent incompatibility of the nucleophilic amine group and the electrophilic nitrile group within the same molecule. To mitigate this reactivity and allow for practical handling, storage, and transportation, it is commonly converted into its more stable salt forms. The most prevalent of these are the hydrochloride ($[\text{NCCH}_2\text{NH}_3]^+\text{Cl}^-$) and the bisulfate ($[\text{NCCH}_2\text{NH}_3]^+\text{HSO}_4^-$) salts.[1] This guide will focus on the bisulfate form.

Historically, aminoacetonitrile gained significant attention beyond synthetic chemistry. In a notable discovery, radio astronomy identified aminoacetonitrile in the Large Molecule Heimat, a vast gas cloud located near the Galactic Center in the Sagittarius constellation.[1] This finding is a crucial piece of evidence in the ongoing scientific debate regarding the cosmic abundance and origin of glycine, a fundamental amino acid for which aminoacetonitrile is a direct precursor.[1]

In the realm of medicinal chemistry, the aminoacetonitrile scaffold has served as the foundation for a new class of synthetic anthelmintic compounds known as amino-acetonitrile derivatives (AADs).[2] These compounds have shown high efficacy against parasitic nematodes, including strains that have developed resistance to existing broad-spectrum anthelmintics, marking a significant advancement in veterinary and potentially human medicine.[1][2]

Physicochemical Properties

The properties of **aminoacetonitrile bisulfate** are summarized below. Data for the free base, aminoacetonitrile, is included for context where relevant.

Property	Value	Source(s)
IUPAC Name	2-aminoacetonitrile; sulfuric acid	[3][4][5]
Synonyms	Glycinonitrile bisulfate, Aminoacetonitrile hydrogen sulfate	[5][6][7]
CAS Number	151-63-3	[3][6][8]
Molecular Formula	C ₂ H ₆ N ₂ O ₄ S	[3][6][8]
Molecular Weight	154.15 g/mol	[6][7][8]
Appearance	White to yellow to light beige crystalline powder or chunks	[3][7]
Melting Point	120-125 °C	[7]
Purity / Assay	≥97.5% (Titration with NaOH)	[3]
pKa (conjugate acid)	5.34 (for Aminoacetonitrile free base in H ₂ O)	[1]
Storage Temperature	2-8°C	[7]

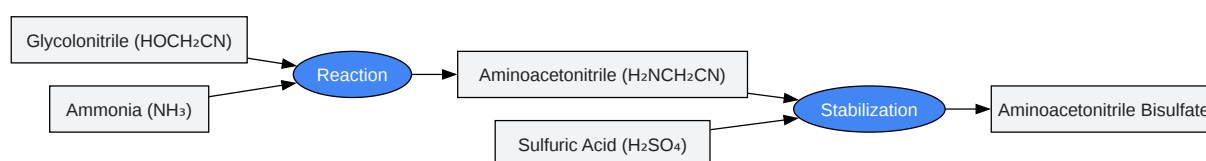
Synthesis and Experimental Protocols

Industrial Synthesis

The primary industrial route to aminoacetonitrile is the reaction of glycolonitrile with ammonia. [1]

Reaction: $\text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O}$

The resulting aminoacetonitrile is typically kept in an aqueous solution and stabilized by acidification with sulfuric acid to form the bisulfate salt, preventing self-reaction and degradation.[9]



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Caption: General synthesis and stabilization workflow for **aminoacetonitrile bisulfate**.

Detailed Experimental Protocol Example (Patent JP2642466B2)

A patented method describes a high-yield synthesis of an aminoacetonitrile aqueous solution. While this specific example uses formic acid and ammonium sulfite, it illustrates the core reaction conditions. The formation of the bisulfate salt would be a subsequent stabilization step.

- Objective: To produce a high-yield aqueous solution of aminoacetonitrile.[10]
- Reactants:
 - Aqueous ammonia (28% by weight)
 - Glycolonitrile (50% by weight aqueous solution)[10]
 - Formic acid (used to pre-treat glycolonitrile)[10]
 - Ammonium sulfite monohydrate (as a stabilizer/catalyst)[10]
- Procedure:

- 492 g of 28% aqueous ammonia and 2.2 g of ammonium sulfite monohydrate are charged into a reactor equipped with a stirrer, thermometer, and condenser. The mixture is heated to 50°C.[10]
- Separately, 1.5 g of formic acid is added to 184 g of a 50% aqueous solution of glycolonitrile.[10]
- The glycolonitrile/formic acid solution is continuously fed into the ammonia mixture over a period of 1 hour, maintaining the reaction temperature at 50°C.[10]
- After the addition is complete, the reaction is allowed to continue for an additional hour at 50°C.[10]
- Outcome: The process yields approximately 686 g of an aminoacetonitrile aqueous solution with a concentration of 12.9%, corresponding to a 96% yield.[10] To produce the bisulfate salt, this solution would then be carefully neutralized with sulfuric acid.

Purification Protocol

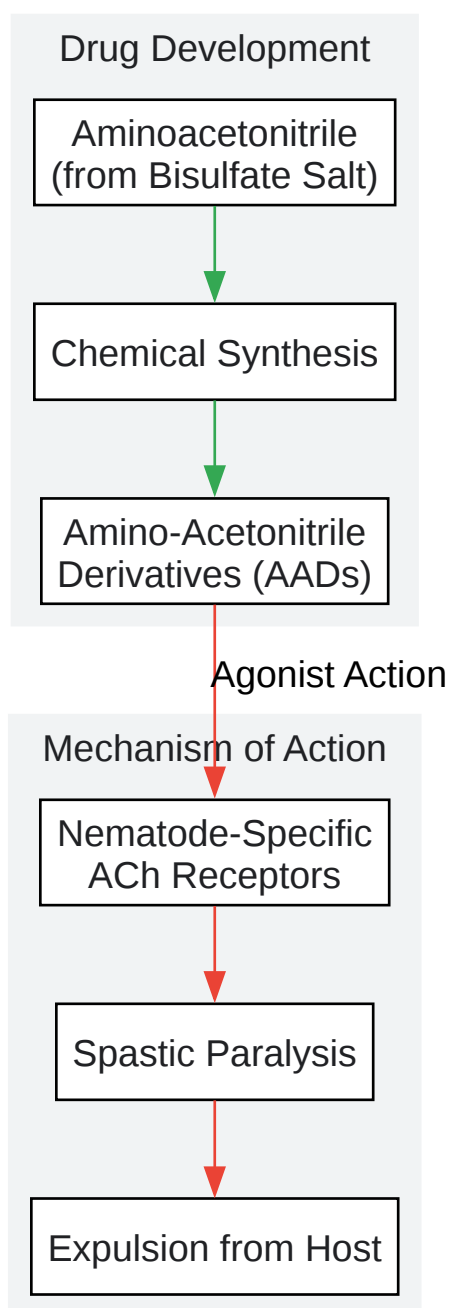
For obtaining high-purity material, a common laboratory-scale purification method is recrystallization.

- Method: Recrystallise the **aminoacetonitrile bisulfate** salt from a mixture of ethanol (EtOH) and diethyl ether (Et₂O).[7]
- Procedure:
 - Dissolve the crude **aminoacetonitrile bisulfate** in a minimum amount of hot ethanol.
 - Allow the solution to cool slowly.
 - Gradually add diethyl ether to the solution to induce precipitation of the purified salt.
 - Collect the resulting crystals (described as hygroscopic leaflets) by filtration.[7]
 - Dry the crystals under vacuum to remove residual solvents.

Applications in Research and Drug Development

Aminoacetonitrile bisulfate is a valuable intermediate in several fields.

- **Precursor to Glycine:** It can be hydrolyzed to produce the amino acid glycine, a fundamental building block in biochemistry and a commercial product.[\[1\]](#)[\[9\]](#)
- **Heterocyclic Synthesis:** As a bifunctional molecule, it is a useful starting material for the synthesis of various nitrogen-containing heterocyclic compounds.[\[1\]](#)
- **Anthelmintic Drug Development:** The most prominent application is in the development of Amino-Acetonitrile Derivatives (AADs). These compounds represent a new class of anthelmintics effective against parasitic nematodes.[\[1\]](#)[\[2\]](#)
 - **Mechanism of Action:** AADs function as nematode-specific acetylcholine (ACh) receptor agonists. This action leads to spastic paralysis of the parasite, causing its rapid expulsion from the host organism.[\[1\]](#)



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Caption: Logical relationship from aminoacetonitrile to its anthelmintic application.

Safety and Handling

Aminoacetonitrile bisulfate is a toxic compound and must be handled with appropriate safety precautions.

Safety Information	Details	Source(s)
GHS Pictograms	GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)	[7]
Signal Word	Danger / Warning	[7][8]
Hazard Statements	H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8]	[7]
Precautionary Statements	P261: Avoid breathing dust.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]
Storage	Store in a cool, dry, well-ventilated area between 2-8°C. [7][11] Keep container tightly closed and away from incompatible substances like strong oxidizers.[11]	
Hazard Class	6.1	[7]

Packing Group

III

[7]

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